molecular formula C19H17N5O B12900294 N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide CAS No. 825616-51-1

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide

Cat. No.: B12900294
CAS No.: 825616-51-1
M. Wt: 331.4 g/mol
InChI Key: IMDHPHTYWFTMOE-UHFFFAOYSA-N
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Description

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring and a dimethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide typically involves the condensation of benzimidazole derivatives with pyrazole intermediates under controlled conditions. One common method involves the reaction of 2H-benzimidazole with 4-chloro-2,6-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities. The pyrazole ring can interact with enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide is unique due to its combined structural features of benzimidazole, pyrazole, and benzamide moieties. This unique combination enhances its chemical reactivity and broadens its range of applications in various scientific fields .

Properties

CAS No.

825616-51-1

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-dimethylbenzamide

InChI

InChI=1S/C19H17N5O/c1-11-6-5-7-12(2)16(11)19(25)23-15-10-20-24-17(15)18-21-13-8-3-4-9-14(13)22-18/h3-10H,1-2H3,(H,20,24)(H,21,22)(H,23,25)

InChI Key

IMDHPHTYWFTMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC2=C(NN=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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